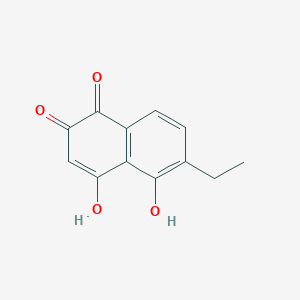

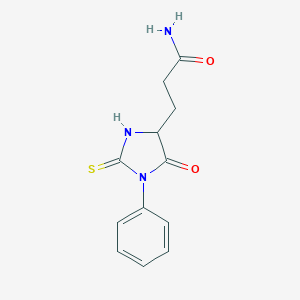

2-Methyl-5-phenylthiazole-4-carboxylic acid

Vue d'ensemble

Description

2-Methyl-5-phenylthiazole-4-carboxylic acid is a compound of interest in the field of organic chemistry, especially in the synthesis and study of heterocyclic compounds. Its unique structure allows for a range of chemical reactions and properties, making it a valuable molecule for chemical research and potential industrial applications.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves nucleophilic ring opening, cyclization reactions, or the use of various catalysts to facilitate the formation of the thiazole core. While specific methods for synthesizing 2-Methyl-5-phenylthiazole-4-carboxylic acid are not detailed, analogous processes can include the use of starting materials such as phenyl acetylene, subjected to conditions that promote the formation of thiazole structures (Amareshwar et al., 2011).

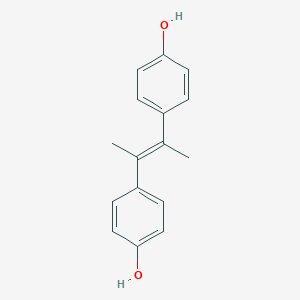

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a heterocyclic ring containing both sulfur and nitrogen. This unique arrangement contributes to the molecule's chemical reactivity and interactions. The presence of the methyl and phenyl groups in 2-Methyl-5-phenylthiazole-4-carboxylic acid would influence its electronic properties and reactivity due to their electron-donating and withdrawing effects, respectively.

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, depending on the nature of the substituents and reaction conditions. The phenyl group, in particular, can undergo further functionalization through various organic reactions, enhancing the molecule's versatility (Misra & Ila, 2010).

Physical Properties Analysis

The physical properties of thiazole derivatives like 2-Methyl-5-phenylthiazole-4-carboxylic acid can vary widely depending on their specific structures. These properties, including melting point, boiling point, and solubility, are influenced by the molecule's overall polarity and molecular weight. While specific data on this compound are not provided, similar compounds exhibit a range of physical behaviors suitable for diverse chemical applications.

Chemical Properties Analysis

The chemical properties of 2-Methyl-5-phenylthiazole-4-carboxylic acid, such as acidity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are shaped by the thiazole core and the substituents attached to it. The carboxylic acid group, in particular, offers sites for reactions such as esterification and amide formation, broadening the compound's utility in organic synthesis (Misra & Ila, 2010).

References

- Vijayalaxmi Amareshwar, N. C. Mishra, H. Ila. (2011). 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one: versatile template for diversity-oriented synthesis of heterocycles. Organic & Biomolecular Chemistry. Link.

- N. Misra, H. Ila. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. The Journal of Organic Chemistry. Link.

Applications De Recherche Scientifique

Synthesis and Properties :

- Naito et al. (1968) described the preparation of compounds like 5-methyl-3-phenylisothiazole-4-carboxylic acid and their halogen-substituted derivatives, highlighting methods for synthesizing these compounds and exploring their properties (Naito, Nakagawa, & Takahashi, 1968).

- Mamedov et al. (1993) synthesized derivatives of 2-azido-5-phenyl-4-thiazolecarboxylic acid and studied their spectroscopic properties, providing insights into the structural and electronic characteristics of these compounds (Mamedov, Valeeva, Antokhina, Doroshkina, Chernova, & Nuretdinov, 1993).

Application in Drug Synthesis and Evaluation :

- Babu et al. (2016) synthesized derivatives of 2-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylicacid and evaluated them for antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Babu, Babu, Ravisankar, & Latha, 2016).

- Kadam et al. (2013) studied 5-phenylthiazole analogs as inhibitors of diacylglycerol acyltransferase, an enzyme involved in triglyceride biosynthesis, indicating the therapeutic potential of these compounds in obesity treatment (Kadam, Jadhav, Kandre, Guha, Reddy, Brahma, Deshmukh, Dixit, Doshi, Srinivasan, Devle, Damre, Nemmani, Gupte, & Sharma, 2013).

Chemical Modifications and Applications :

- Cornwall et al. (1991) explored the regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids, providing a method for the elaboration of trisubstituted thiazoles and oxazoles (Cornwall, Dell, & Knight, 1991).

- Liu et al. (2015) developed a synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, an important intermediate in drug synthesis, showcasing the versatility of these compounds in pharmaceutical chemistry (Liu, Pei, Xue, Li, & Wu, 2015).

Supramolecular Chemistry and Materials Science :

- Jin et al. (2011) studied hydrogen bonding between 2-aminoheterocyclic compounds like 4-phenylthiazol-2-amine and carboxylic acid derivatives, contributing to the understanding of non-covalent interactions in supramolecular chemistry (Jin, Zhang, Liu, Wang, He, Shi, & Lin, 2011).

- Zhao et al. (2014) synthesized complexes involving 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, highlighting their luminescent properties and potential applications in materials science (Zhao, Zhou, Feng, Wei, & Wang, 2014).

Propriétés

IUPAC Name |

2-methyl-5-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-9(11(13)14)10(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPHMHDVSPSLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359133 | |

| Record name | 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-phenylthiazole-4-carboxylic acid | |

CAS RN |

13743-09-4 | |

| Record name | 2-methyl-5-phenyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.